シクロ-イノサミン

概要

説明

1-Amino-1-deoxy-scyllo-inositol (ADSI) is a naturally occurring carbohydrate that has been studied for its potential applications in biochemistry and physiology. ADSI was first isolated from the cell walls of the plant species, Asparagus officinalis, in the 1950s. Since then, it has been the subject of numerous studies and has been found to have many potential uses in a variety of fields.

科学的研究の応用

抗生物質生合成

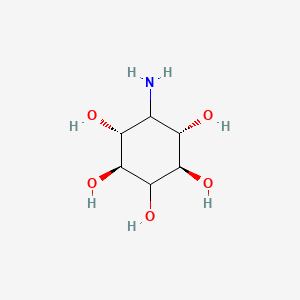

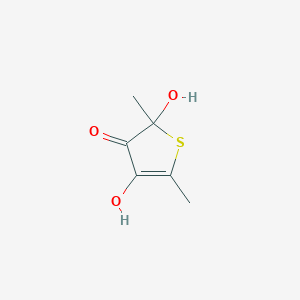

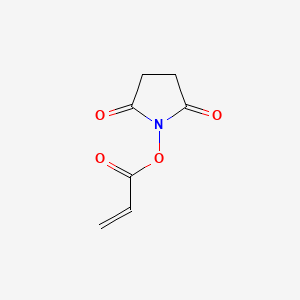

シクロ-イノサミン: は、カナマイシン、ネオマイシン、ブチロシン、ゲンタマイシンなどの2-デオキシストレプタミン含有アミノグリコシド系抗生物質の生合成における重要な中間体です {svg_1}。この化合物は、D-グルコース6-リン酸から2-デオキシ-シクロ-イノソースシンターゼ(DOIS)によって合成され、これらの重要な抗生物質の産生に重要な役割を果たしています。

酵素合成

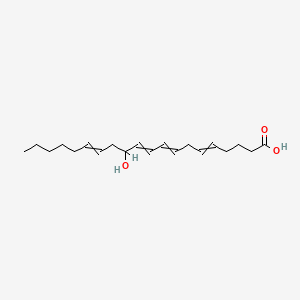

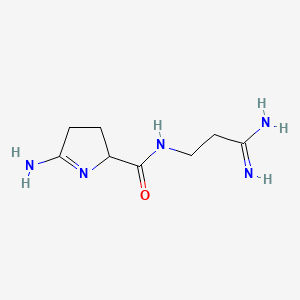

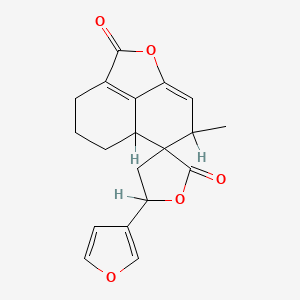

研究者らは、芳香族化合物の生産やキラルシクロヘキサンシントン合成のための持続可能なバイオマテリアルであるD-グルコースとポリリン酸からの一鍋式酵素合成による2-デオキシ-シクロ-イノソースの合成を探求してきました {svg_2}。このプロセスは、ポリリン酸グルコキナーゼとDOISの使用を伴い、シクロ-イノサミンのグリーンケミストリーアプリケーションにおける可能性を強調しています。

ストレプトマイシン生合成

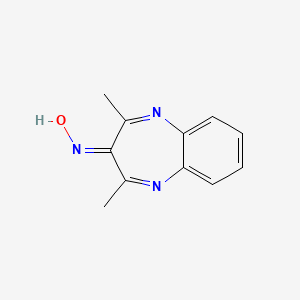

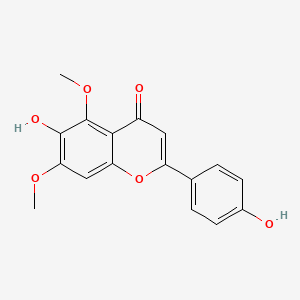

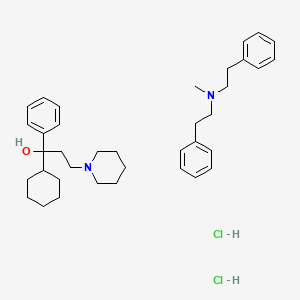

シクロ-イノサミン4-キナーゼ: は、シクロ-イノサミンをその4-リン酸型に変換する反応を触媒する酵素であり、これはストレプトマイシンの生合成におけるステップです {svg_3}。これは、もう1つの重要な抗生物質の生産における役割を強調し、医療研究における重要性をさらに強調しています。

リゾピン合成

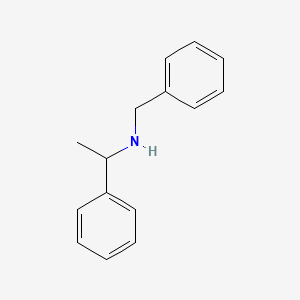

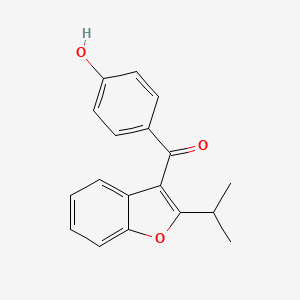

シクロ-イノサミンは、アルファルファ根粒におけるリゾピンの合成に関与しています {svg_4}。リゾピンは、植物根粒内の共生細菌によって産生される分子であり、細菌が栄養源として利用できます。これは、シクロ-イノサミンの生態学的用途を示しています。

グリコシル処理酵素

グリコシル処理酵素に関する研究は、シクロ-イノサミンが他の化合物の修飾に役割を果たす可能性を示唆しています {svg_5}。これは、新しい医薬品の開発や既存の医薬品の改善に影響を与える可能性があります。

アミノトランスフェラーゼの特性評価

この化合物は、2-デオキシストレプタミンの生合成における二重機能性アミノトランスフェラーゼBtrSの特性評価に使用されてきました {svg_6}。この研究は、酵素のメカニズムに関する洞察を提供し、酵素反応の理解を進めることにつながる可能性があります。

Safety and Hazards

作用機序

Target of Action

Scyllo-Inosamine, also known as 1-Amino-1-deoxy-scyllo-inositol, primarily targets the enzyme Scyllo-Inosamine 4-Kinase . This enzyme belongs to the family of transferases, specifically those transferring phosphorus-containing groups (phosphotransferases) with an alcohol group as acceptor .

Mode of Action

Scyllo-Inosamine interacts with its target, Scyllo-Inosamine 4-Kinase, by serving as a substrate for the enzyme . The enzyme catalyzes the chemical reaction where ATP and 1-amino-1-deoxy-scyllo-inositol are converted into ADP and 1-amino-1-deoxy-scyllo-inositol 4-phosphate .

Biochemical Pathways

Scyllo-Inosamine plays a crucial role in the biosynthesis of Streptomycin , an aminoglycoside antibiotic . The conversion of Scyllo-Inosamine into 1-amino-1-deoxy-scyllo-inositol 4-phosphate by Scyllo-Inosamine 4-Kinase is a key step in this pathway .

Result of Action

The primary result of Scyllo-Inosamine’s action is the production of 1-amino-1-deoxy-scyllo-inositol 4-phosphate , a crucial intermediate in the biosynthesis of Streptomycin . This contributes to the production of Streptomycin, which has potent antibacterial properties.

生化学分析

Biochemical Properties

1-Amino-1-deoxy-scyllo-inositol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as glucocerebrosidase, where it acts as an inhibitor . This interaction is crucial for understanding its potential therapeutic applications, especially in the treatment of lysosomal storage disorders. Additionally, 1-Amino-1-deoxy-scyllo-inositol interacts with glycosyl processing enzymes, influencing the synthesis and modification of glycoproteins . These interactions highlight its importance in cellular metabolism and biochemical pathways.

Cellular Effects

The effects of 1-Amino-1-deoxy-scyllo-inositol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving inositol phosphates . By modulating these pathways, 1-Amino-1-deoxy-scyllo-inositol can affect gene expression and cellular metabolism. For instance, its interaction with inositol transporters can alter the intracellular levels of inositol phosphates, thereby impacting cellular signaling and metabolic processes . These effects underscore its potential as a modulator of cellular function.

Molecular Mechanism

At the molecular level, 1-Amino-1-deoxy-scyllo-inositol exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as glucocerebrosidase, inhibiting their activity . This inhibition can lead to the accumulation of substrates, which is a key factor in the therapeutic potential of 1-Amino-1-deoxy-scyllo-inositol for lysosomal storage disorders. Additionally, it can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins . These molecular mechanisms provide insights into its multifaceted role in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Amino-1-deoxy-scyllo-inositol have been studied over various time frames. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that its effects on cellular function can persist, indicating its potential for sustained therapeutic applications

Dosage Effects in Animal Models

The effects of 1-Amino-1-deoxy-scyllo-inositol vary with different dosages in animal models. At lower doses, it has been observed to modulate cellular metabolism without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including disruptions in cellular signaling and metabolic pathways . These findings highlight the importance of dosage optimization in potential therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

1-Amino-1-deoxy-scyllo-inositol is involved in several metabolic pathways, particularly those related to inositol metabolism. It interacts with enzymes such as inositol dehydrogenase, which catalyzes the conversion of inositol derivatives . This interaction can influence metabolic flux and the levels of various metabolites within the cell. Additionally, its role in glycosyl processing pathways underscores its importance in cellular metabolism and biochemical regulation .

Transport and Distribution

The transport and distribution of 1-Amino-1-deoxy-scyllo-inositol within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate its uptake and intracellular distribution, ensuring its availability for biochemical reactions. The compound’s localization within specific cellular compartments can influence its activity and interactions with other biomolecules . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

1-Amino-1-deoxy-scyllo-inositol exhibits distinct subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . It is often localized within lysosomes, where it interacts with enzymes involved in lysosomal storage disorders . Additionally, its presence in other cellular compartments, such as the cytoplasm and nucleus, suggests a broader role in cellular regulation and function . These localization patterns are essential for understanding its multifaceted role in cellular processes.

特性

IUPAC Name |

(1S,2R,4S,5R)-6-aminocyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H,7H2/t1?,2-,3+,4+,5-,6? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAOTICXQLILTC-UYSNGIAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1N)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301306482 | |

| Record name | myo-Inositol, 2-amino-2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

527-22-0 | |

| Record name | myo-Inositol, 2-amino-2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological role of scyllo-inosamine?

A: Scyllo-inosamine plays a crucial role as a precursor in the biosynthesis of 2-deoxystreptamine (DOS) [, ], a key component of numerous clinically important aminoglycoside antibiotics, such as butirosin, neomycin, and kanamycin [, , ].

Q2: How is scyllo-inosamine involved in bacterial symbiosis?

A: Scyllo-inosamine is a precursor to 3-O-methyl-scyllo-inosamine (3-O-MSI), a type of rhizopine [, , ]. Rhizopines are compounds produced by certain strains of nitrogen-fixing bacteria, such as Sinorhizobium meliloti, within legume root nodules [, , , , ]. These rhizopine-producing strains can catabolize these compounds, giving them a competitive advantage for nodulation and survival in the rhizosphere [, , , , ].

Q3: What is the molecular formula and weight of scyllo-inosamine?

A3: The molecular formula of scyllo-inosamine is C6H13NO5. Its molecular weight is 179.17 g/mol.

Q4: Is there any spectroscopic data available for scyllo-inosamine?

A: Yes, nuclear magnetic resonance (NMR) spectroscopy has been instrumental in characterizing scyllo-inosamine and its derivatives [, ]. These studies provide valuable information about the structure and conformation of the molecule.

Q5: How is scyllo-inosamine synthesized in bacteria?

A: In S. meliloti, scyllo-inosamine is synthesized from glucose-6-phosphate through a series of enzymatic reactions. The pathway involves the oxidation of glucose-6-phosphate to 2-deoxy-scyllo-inosose, followed by transamination with L-glutamine catalyzed by the enzyme L-glutamine:2-deoxy-scyllo-inosose aminotransferase (BtrS) [].

Q6: How is scyllo-inosamine catabolized?

A: Scyllo-inosamine catabolism in S. meliloti is linked to the myo-inositol catabolic pathway []. A key enzyme in this process is myo-inositol dehydrogenase (IdhA), which is essential for both myo-inositol and scyllo-inosamine utilization [].

Q7: Which genes are involved in the biosynthesis and catabolism of rhizopines like 3-O-methyl-scyllo-inosamine?

A: In S. meliloti, the biosynthesis of 3-O-MSI is governed by the mos (methylation of scyllo-inosamine) genes, while its catabolism is controlled by the moc (methylated opine catabolism) genes [, , , , ].

Q8: Where are these genes located in the bacterial genome?

A: Both mos and moc genes are typically located on the symbiotic plasmid (Sym plasmid) of S. meliloti [, ]. This close linkage suggests co-evolution and potential importance in the symbiotic relationship.

Q9: Are these genes present in all S. meliloti strains?

A: No, the presence of mos and moc genes is limited to specific strains of S. meliloti []. These genes are not commonly found in other soil bacteria, making them potentially useful as selectable markers for tracking genetically modified organisms [].

Q10: How is scyllo-inosamine converted to 2-deoxystreptamine in butirosin biosynthesis?

A: The conversion of scyllo-inosamine to DOS in butirosin biosynthesis requires several enzymatic steps. A key enzyme involved in this process is BtrN, a radical SAM dehydrogenase [, , ]. BtrN catalyzes the two-electron oxidation of scyllo-inosamine to amino-dideoxy-scyllo-inosose, an essential precursor to DOS [, ].

Q11: What is unique about the BtrN enzyme?

A: BtrN belongs to a rare subclass of radical SAM enzymes called radical SAM dehydrogenases [, ]. These enzymes utilize a radical-based mechanism for two-electron oxidation reactions, distinct from the more common NAD-dependent dehydrogenases.

Q12: How does the structure of BtrN facilitate its function?

A: BtrN exhibits a unique structural fold compared to other radical SAM enzymes, featuring a (β5/α4) motif instead of the typical (β/α)6 architecture []. This modification in the core fold is thought to be crucial for its interaction with SAM and its substrate [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-[2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenoxy]propyl]-3-propyl-isoxazole](/img/structure/B1206999.png)

![4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene](/img/structure/B1207001.png)

![4-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]-1-cyclohexanamine](/img/structure/B1207003.png)

![(11S,12R,13S,19R)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1207010.png)